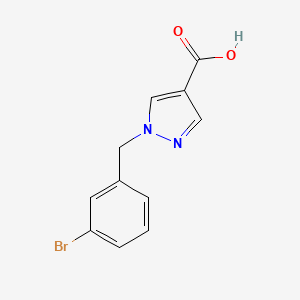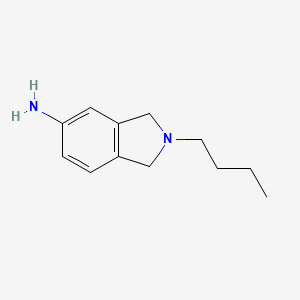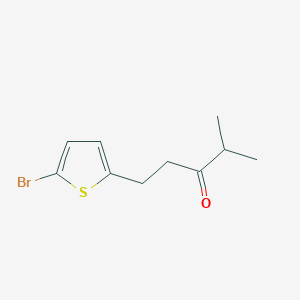
1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
“1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a carboxylic acid group (-COOH), and a bromobenzyl group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it might involve the reaction of a 3-bromobenzyl halide with a pyrazole carboxylic acid or its derivative. The bromobenzyl group could potentially be synthesized from bromination of toluene .Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic pyrazole ring attached to a carboxylic acid group and a 3-bromobenzyl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The bromine atom in the bromobenzyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
Synthesis and Reactivity : The related 1H-pyrazole carboxylic acids and their derivatives have been synthesized and studied for their chemical reactivity and functionalization. For example, İ. Yıldırım, F. Kandemirli, and E. Demir (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, showing the potential for creating various chemical derivatives (Yıldırım, Kandemirli, & Demir, 2005).
Structural Analysis via Spectroscopy and X-ray Diffraction : Studies like those by Z. Yang et al. (2021) have used methods like FTIR, NMR spectroscopy, and X-ray diffraction to confirm the structures of pyrazole derivatives, which is crucial for understanding their chemical properties and potential applications (Yang et al., 2021).
Biological Activities and Potential Uses
- Insecticidal and Fungicidal Activities : Pyrazole derivatives have shown promise in agricultural chemistry, particularly in insecticidal and fungicidal applications. For instance, Yan Zhang et al. (2019) synthesized a series of pyrazole derivatives that exhibited significant insecticidal and fungicidal activities, highlighting their potential as lead structures in this field (Zhang et al., 2019).
Optical and Material Applications
- Potential in Optical Nonlinearity : B. Chandrakantha et al. (2013) reported on the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating significant optical nonlinearity and potential for optical limiting applications, indicative of its usage in photonics and materials science (Chandrakantha et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is tubulin , a protein that is crucial for cellular structure and division . Tubulin-targeted agents are often used in cancer treatment due to their ability to inhibit cell division and proliferation .
Mode of Action
The compound interacts with tubulin by binding to it, which can disrupt the normal architecture of microtubules . This disruption can inhibit cancer cell viability and clonogenic potential . The exact mode of interaction, however, may require further investigation.
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, a crucial component of the cell cycle. Disruption of these dynamics can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The result of the compound’s action is a strong inhibition of cancer cell viability and clonogenic potential . It disrupts the normal microtubule architecture in cells, which can lead to cell cycle arrest and apoptosis .
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIKZQZADWDNII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1371032.png)
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/structure/B1371044.png)
![[(3-Cyano-benzyl)-methyl-amino]-acetic acid](/img/structure/B1371045.png)


![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)


